molecular formula C15H30N2O2 B2761759 tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate CAS No. 1286273-53-7

tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate

Cat. No.: B2761759
CAS No.: 1286273-53-7
M. Wt: 270.417
InChI Key: KVHINJUGONNQRB-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate is a chemical compound that features a tert-butyl group, an isobutylamino group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate typically involves the reaction of cyclohexylcarbamate with isobutylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The tert-butyl group is introduced through the use of tert-butyl chloroformate or tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isobutylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the effects of steric and electronic factors on biological activity.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can exert its effects by modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R*,4R*)-4-(methylamino)cyclohexylcarbamate
  • tert-Butyl (1R*,4R*)-4-(ethylamino)cyclohexylcarbamate
  • tert-Butyl (1R*,4R*)-4-(propylamino)cyclohexylcarbamate

Uniqueness

tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate is unique due to the presence of the isobutylamino group, which introduces additional steric hindrance compared to its methyl, ethyl, or propyl analogs. This steric effect can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[4-(2-methylpropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-11(2)10-16-12-6-8-13(9-7-12)17-14(18)19-15(3,4)5/h11-13,16H,6-10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHINJUGONNQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.